Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-

Catalog No.
S14732368
CAS No.
M.F
C24H28N8O2
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morph...

Product Name

Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-

IUPAC Name

1-ethyl-3-[4-(4-morpholin-4-yl-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl)phenyl]urea

Molecular Formula

C24H28N8O2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28N8O2/c1-2-25-24(33)28-18-6-4-17(5-7-18)21-29-20-16-32(23-26-9-3-10-27-23)11-8-19(20)22(30-21)31-12-14-34-15-13-31/h3-7,9-10H,2,8,11-16H2,1H3,(H2,25,28,33)

InChI Key

GONDQBGXBXPIQL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5

The compound N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea is a complex organic molecule characterized by its unique structural features. It contains a urea functional group linked to a phenyl ring, which is further substituted with a tetrahydropyrido-pyrimidine moiety. This compound is notable for its potential pharmaceutical applications, particularly in the field of oncology and other therapeutic areas due to its intricate structure and biological properties.

The chemical reactivity of this compound largely revolves around the urea functional group, which can participate in various reactions such as:

  • Hydrolysis: The urea bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
  • Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.
  • Condensation Reactions: The compound can react with other amines or isocyanates to form more complex urea derivatives.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cancer progression. For example:

  • Inhibition of Phosphoinositide 3-Kinase (PI3K): This compound has shown potential as an inhibitor of class III PI3K enzymes, which are implicated in various cancer pathways .
  • Antitumor Activity: Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties.

The synthesis of N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea typically involves several key steps:

  • Preparation of Intermediates: Initial synthesis may involve the preparation of substituted phenyl isocyanates or amines.
  • Formation of Urea Linkage: The urea bond is formed by reacting an amine with an isocyanate under controlled conditions.
  • Cyclization and Functionalization: Subsequent steps may involve cyclization reactions to introduce the tetrahydropyrido-pyrimidine moiety.

These methods are often detailed in patent literature and scientific publications focusing on synthetic organic chemistry .

Interaction studies involving N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea focus on its binding affinity and inhibitory effects on target enzymes. These studies typically employ techniques such as:

  • Enzyme Assays: To evaluate the inhibitory potency against specific kinases or other targets.
  • Molecular Docking Studies: To predict binding interactions at the molecular level.

Several compounds share structural similarities with N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea. These include:

Compound NameStructural FeaturesBiological Activity
1-Methyl-3-[4-(4-morpholinyl)-5H-pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenolContains morpholine and pyridine ringsPI3K inhibition
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineSimilar bicyclic structureAntitumor activity
1-Ethyl-N-(2-pyridinyl)ureaUrea derivative with pyridineEnzyme inhibition

Uniqueness

N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea stands out due to its specific combination of a tetrahydropyrido core and morpholine substitution. This unique structure may confer distinct pharmacological properties that differentiate it from other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

460.23352217 g/mol

Monoisotopic Mass

460.23352217 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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